(1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
(1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and hydrazone formation, under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE has potential applications as a therapeutic agent. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
What sets (1Z)-1-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H12BrF7N2O |
---|---|
Molecular Weight |
521.2 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H12BrF7N2O/c22-13-6-7-14(32-10-11-4-2-1-3-5-11)12(8-13)9-30-31-20-18(25)16(23)15(21(27,28)29)17(24)19(20)26/h1-9,31H,10H2/b30-9- |
InChI Key |
QZNKQZCDALAJRZ-LZWSGYTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N\NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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